molecular formula C8H7NO2S B1308348 methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 82782-85-2

methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B1308348
CAS No.: 82782-85-2
M. Wt: 181.21 g/mol
InChI Key: SBBZXGMGOKVVOB-UHFFFAOYSA-N
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Description

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound features a fused ring system consisting of a thiophene ring and a pyrrole ring, making it a valuable scaffold for the synthesis of various biologically active molecules .

Biochemical Analysis

Biochemical Properties

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lysine-specific demethylases, which are enzymes involved in the regulation of histone methylation . This interaction is significant because it can influence gene expression and potentially be used in oncology . Additionally, this compound has been reported to act as an allosteric inhibitor of hepatitis C virus NS5B polymerase, highlighting its antiviral potential .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of lysine-specific demethylases can lead to changes in histone methylation patterns, thereby affecting gene transcription . Moreover, its antiviral activity against hepatitis C virus suggests that it can interfere with viral replication processes within infected cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, to inhibit their activity. For instance, its interaction with lysine-specific demethylases involves binding to the enzyme’s active site, thereby preventing the demethylation of histones . This inhibition can lead to alterations in gene expression. Additionally, as an allosteric inhibitor of hepatitis C virus NS5B polymerase, it binds to a site distinct from the enzyme’s active site, causing conformational changes that reduce the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to the compound has been observed to cause sustained changes in cellular function, such as prolonged inhibition of lysine-specific demethylases, which can lead to lasting alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . This metabolism can affect the compound’s bioavailability and efficacy. Additionally, its interaction with lysine-specific demethylases can influence metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via organic anion transporters, which facilitate the uptake of various small molecules . Once inside the cell, it can bind to proteins that direct its distribution to specific organelles or cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be targeted to the nucleus, where it can interact with lysine-specific demethylases and affect histone methylation . Additionally, it may localize to the cytoplasm, where it can interact with viral polymerases and inhibit viral replication . Targeting signals and post-translational modifications, such as phosphorylation or ubiquitination, can direct the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the alkylation of the parent compound, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, with methyl iodide in the presence of a base such as sodium hydride in tetrahydrofuran (THF). This reaction yields the desired methyl ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar alkylation reactions on a larger scale, utilizing efficient and scalable reaction conditions to ensure high yield and purity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its versatile reactivity and ability to serve as a precursor for a wide range of biologically active molecules. Its fused ring system provides a stable scaffold for further functionalization, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-11-8(10)6-4-7-5(9-6)2-3-12-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBZXGMGOKVVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398873
Record name methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82782-85-2
Record name methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4H-thieno[3,2-b]pyrrole-5-carboxylic acid (3.0 g, 17.9 mmol) was dissolved in anhydrous MeOH (50.0 mL) and cooled to 0° C. A solution (45.0 mL, 2 M in hexanes) of trimethylsilyldiazomethane (45 mL) was added in portions and the yellow color of the TMSCH2N2 remained. Stirring was continued for 10 min and then the excess TMSCH2N2 was quenched with acetic acid (5.0 mL). The solvent was removed with N2 stream, and the residue was chromatographed over silica gel (5%-40%, 30 min, EtOAc in heptane) to give methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (2.8 g, 86% yield). 1H NMR (400 MHz, CD3Cl) δ ppm 3.90 (s, 3H) 6.95 (dd, J=5.32, 0.78 Hz, 1H) 7.13 (dd, J=1.88, 0.76 Hz, 1H) 7.33 (d, J=5.37 Hz, 1H) 9.02 (br. s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the reactivity of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate?

A1: This compound exhibits interesting regioselective reactivity. Research has shown that methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can be selectively acylated under specific conditions. This allows for the controlled introduction of substituents, which is crucial for building complex molecules with tailored properties. [, , , ]

Q2: What is the primary application explored for this compound derivatives in the provided research?

A2: The research primarily focuses on using this compound as a building block for synthesizing photochromic 1,2-dihetarylethenes. [, , ] These molecules undergo reversible structural changes upon exposure to specific wavelengths of light, making them promising candidates for applications in photochromic lenses, molecular switches, and optical data storage.

Q3: Can you provide an example of a specific photochromic compound synthesized using this building block?

A3: One example is the synthesis of a thienopyrrole-based photochrome utilizing regioselective acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. [] This demonstrates the successful incorporation of the compound into a more complex structure exhibiting photochromic properties.

Q4: Are there other heterocyclic systems being investigated in conjunction with this compound for photochromic material development?

A4: Yes, researchers have explored combining this compound with other heterocycles. For example, one study focuses on synthesizing 4-indolyl-5-(thieno[3,2-b]pyrrol-6-yl)imidazoles, demonstrating the potential of incorporating this thienopyrrole derivative into diverse heterocyclic systems for potentially novel photochromic materials. []

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